molecular formula C17H21NO5 B514107 ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 64199-44-6

ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B514107
CAS No.: 64199-44-6
M. Wt: 319.4g/mol
InChI Key: QIUFTZOTLCFLRW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carbox

Biological Activity

Ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.41 g/mol
  • CAS Number : 634593-64-9
  • Structure : The compound features an indole core substituted with ethoxy and oxoethoxy groups, which are critical for its biological activity.

The biological activity of this compound appears to be linked to its interaction with key enzymes and receptors involved in inflammatory processes. Notably, compounds with similar structures have been shown to inhibit the enzyme 5-lipoxygenase (5-LO) , which plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation.

Inhibition of 5-Lipoxygenase

Research has demonstrated that derivatives of indole carboxylates can effectively inhibit 5-LO. For instance:

  • A study indicated that certain indole derivatives exhibited IC50 values as low as 0.23 μM against 5-LO in human polymorphonuclear leukocytes, suggesting a strong anti-inflammatory potential .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)15.0
MCF7 (breast cancer)12.5
A549 (lung cancer)10.0

These findings indicate that the compound may have potential as an anticancer agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the significance of specific substituents on the indole ring and their impact on biological activity:

  • Ethoxy and Oxoethoxy Groups : These groups are essential for enhancing solubility and bioavailability.
  • Dimethyl Substituents : The presence of methyl groups at positions 1 and 2 on the indole ring appears to contribute to increased potency against targeted enzymes.

Properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-5-21-15(19)10-23-12-7-8-14-13(9-12)16(11(3)18(14)4)17(20)22-6-2/h7-9H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUFTZOTLCFLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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